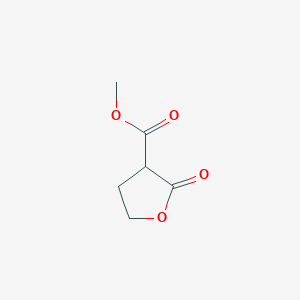

Methyl 2-oxotetrahydrofuran-3-carboxylate

Descripción general

Descripción

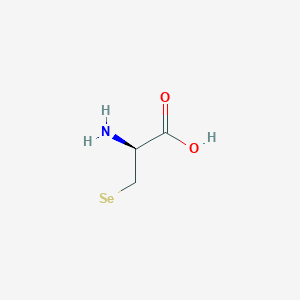

“Methyl 2-oxotetrahydrofuran-3-carboxylate” is a chemical compound with the molecular formula C6H8O4 . It is used in laboratory settings .

Synthesis Analysis

The synthesis of “this compound” involves alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides in the presence of sodium ethoxide . This results in the corresponding 3-alkyl derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For instance, it can be converted into 3,5-substituted 5-methyl-N-(4-nitrophenyl)-2-oxotetrahydrofuran-3-carboxamides and 5-methyltetrahydrofuran-2-ones .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 144.13 .Aplicaciones Científicas De Investigación

Synthesis of Spirolactones

Methyl 2-oxotetrahydrofuran-3-carboxylate is used in the synthesis of spirolactones. A study demonstrated the use of this compound with potassium cyanide in acetic acid, resulting in products such as spirolactones and methyl 3-cyanomethyl-2-methoxyfuran-5-carboxylate in diastereomeric excess (Pirc et al., 2002).

Creation of Heterocyclic Compounds

This compound is also instrumental in creating new heterocyclic compounds. For example, a reaction involving 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one yielded various heterocyclic compounds, demonstrating the versatility of this chemical in synthetic chemistry (Fujimori et al., 1986).

Spirocyclic Compound Synthesis

The compound has been used to develop a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which are precursors for biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Production of Functionalized Furan Derivatives

A study reported the production of various methyl tetrahydrofuran-3-carboxylates by deprotonation and addition of carbonyl compounds. This process highlights its role in generating functionalized derivatives (Brückner & Reissig, 1985).

Biological Activity Enhancement

In biological research, a compound synthesized using this compound increased the growth of E. coli organisms by about 44%, indicating potential significance in stem cell research (Denton et al., 2021).

Synthesis of Heterocyclic Lactones

The compound is also used in the synthesis of new heterocyclic lactones and related compounds, contributing to the expansion of available heterocyclic structures in chemical research (Kochikyan et al., 2008).

Mecanismo De Acción

Safety and Hazards

“Methyl 2-oxotetrahydrofuran-3-carboxylate” is classified as a hazardous substance. It is highly flammable and can cause skin irritation and serious eye damage . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting equipment .

Propiedades

IUPAC Name |

methyl 2-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)4-2-3-10-6(4)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFOCDFPJBIMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311145 | |

| Record name | Methyl 2-oxotetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19406-00-9 | |

| Record name | 19406-00-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-oxotetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2-oxotetrahydrofuran-3-carboxylate as a chemical building block?

A1: The research paper "New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates" [] highlights the importance of ethyl 2-oxotetrahydrofuran-3-carboxylates, closely related to this compound, as versatile starting materials for various chemical syntheses. While the paper doesn't directly focus on this compound, it implies that similar derivatives with different ester groups (methyl instead of ethyl in this case) can also be valuable building blocks for synthesizing more complex molecules. This is because the presence of the carboxylate group and the cyclic ketone within the structure provides opportunities for various chemical modifications and reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)

![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)